7-yl vs. 3-yl Acetic Acid Substitution
The substitution position of the acetic acid group on the 2,3-dihydrobenzofuran core profoundly influences molecular geometry and, consequently, biological target recognition. The 7-yl isomer (target compound) presents the acetic acid group at the ortho position relative to the furan oxygen, while the 3-yl isomer (CAS 2070896-29-4) places it at the benzylic position of the dihydrofuran ring . This positional difference alters the spatial orientation of the pharmacophore by approximately 120 degrees in terms of vector directionality from the core scaffold. While no direct head-to-head comparative bioactivity data are available for these exact compounds, class-level inference from extensive benzofuran SAR studies indicates that such regioisomeric shifts frequently result in >10-fold differences in target affinity and can invert functional activity [1].
| Evidence Dimension | Spatial orientation of acetic acid pharmacophore |
|---|---|
| Target Compound Data | Acetic acid at 7-position (ortho to furan oxygen) |
| Comparator Or Baseline | Acetic acid at 3-position (benzylic position of dihydrofuran) |
| Quantified Difference | ~120° difference in pharmacophore vector angle |
| Conditions | Molecular modeling and structural analysis |
Why This Matters
Procurement of the incorrect regioisomer will result in a molecule with a fundamentally different 3D pharmacophore presentation, leading to divergent biological screening results and potentially invalid SAR conclusions.
- [1] Schmeck, C., Müller, U., Schmidt, G., Pernerstorfer, J., Bischoff, H., Kretschmer, A., ... & Jonghaus, W. (2006). Benzofuran derivatives. U.S. Patent No. 7,015,246 B2. View Source
